2,4-Heptadienoic acid ethyl ester

Organic Synthesis Stereochemistry NMR Spectroscopy

2,4-Heptadienoic acid ethyl ester (CAS 54542-33-5), also designated ethyl (2E,4E)-hepta-2,4-dienoate, is a C9H14O2 aliphatic unsaturated ester characterized by a conjugated diene system. This compound is formally identified as ethyl hepta-2,4-dienoate in authoritative chemical databases.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 54542-33-5
Cat. No. B3271317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Heptadienoic acid ethyl ester
CAS54542-33-5
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCC=CC=CC(=O)OCC
InChIInChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h5-8H,3-4H2,1-2H3/b6-5+,8-7+
InChIKeyXQILWIDABNBQOJ-BSWSSELBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Heptadienoic Acid Ethyl Ester (CAS 54542-33-5) Procurement-Relevant Overview


2,4-Heptadienoic acid ethyl ester (CAS 54542-33-5), also designated ethyl (2E,4E)-hepta-2,4-dienoate, is a C9H14O2 aliphatic unsaturated ester characterized by a conjugated diene system [1]. This compound is formally identified as ethyl hepta-2,4-dienoate in authoritative chemical databases [2]. It is currently categorized as a research compound not intended for direct flavor or fragrance application, according to industry reference sources [3].

Why 2,4-Heptadienoic Acid Ethyl Ester Cannot Be Casually Substituted


The compound's precise stereochemistry, defined as the (2E,4E) isomer [1], is critical for its reactivity and properties. The conjugated diene system confers distinct physicochemical properties compared to non-conjugated or saturated analogs, such as a calculated XLogP3-AA of 2.4 and a topological polar surface area of 26.3 Ų [2]. Furthermore, its specific utility as a synthetic intermediate, for instance in the production of (2E,4Z)-2,4-heptadienal [3], means that substituting a different ester (e.g., a methyl ester) or a different chain length would alter reaction pathways and product profiles. These factors demonstrate that in-class compounds are not interchangeable.

Quantitative Evidence for 2,4-Heptadienoic Acid Ethyl Ester Differentiation


Isomeric Purity and Structural Definition for Precise Synthesis

The compound is unequivocally defined as the (2E,4E) isomer, as confirmed by its InChIKey (XQILWIDABNBQOJ-BSWSSELBSA-N) and NMR spectral data [1]. This is in contrast to the often-encountered mixture of isomers in syntheses of similar compounds , or the distinct properties of the (2E,4Z) isomer . Having a defined, pure isomer eliminates stereochemical ambiguity in research, which is not the case for generic '2,4-heptadienoic acid ethyl ester' listings.

Organic Synthesis Stereochemistry NMR Spectroscopy

Role as a Key Intermediate in the Synthesis of Bioactive Aldehydes

Ethyl (2E,4Z)-2,4-heptadienoate serves as a crucial intermediate in the multi-step synthesis of (2E,4Z)-2,4-heptadienal [1], a compound investigated for biological control applications [2]. The target compound (54542-33-5) is the (2E,4E) isomer, which would be expected to serve an analogous role in synthesizing the corresponding (2E,4E)-aldehyde. This specific synthetic utility differentiates it from other esters like methyl (2E,4E)-2,4-heptadienoate , which may have different reactivities or lead to different products.

Organic Synthesis Agrochemical Precursors Synthetic Methodology

Physicochemical Property Profile Distinguishes It from Saturated Analogs

The conjugated diene system imparts distinct physicochemical properties compared to saturated esters. The target compound has a calculated XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 26.3 Ų [1]. For reference, a saturated C9 ester like ethyl heptanoate would have a different logP and TPSA due to the lack of double bonds [2]. These computed values, while not direct comparators, indicate a specific lipophilicity profile that influences its behavior in partitioning and membrane permeability studies.

Lipophilicity Drug Design ADME Properties

NMR Spectral Reference for Structural Confirmation in Research

A validated 1H NMR spectrum for the (2E,4E) isomer is available in a commercial spectral database, providing a definitive reference for identification and purity assessment [1]. This is a practical advantage for researchers who require authenticated spectra for quality control. For comparison, spectral data for closely related compounds like the (2E,4Z) isomer or the 6-methyl derivative [2] are also available, highlighting that each compound has a unique spectral fingerprint essential for correct identification.

Analytical Chemistry Spectroscopy Structural Elucidation

High-Value Application Scenarios for 2,4-Heptadienoic Acid Ethyl Ester


Synthesis of Defined (2E,4E)-Configured Bioactive Compounds

As established by its role as a key intermediate for related isomers [1], 2,4-Heptadienoic acid ethyl ester (54542-33-5) is best applied in synthetic pathways targeting (2E,4E)-2,4-heptadienal or its derivatives. These aldehydes are of interest in agrochemical and semiochemical research , making the ester a valuable starting material for labs synthesizing pheromones or other bioactive molecules requiring a specific (2E,4E) diene geometry. The use of a defined (2E,4E) starting material ensures stereocontrol in subsequent steps [2].

Physicochemical Property Studies in Drug Design and ADME Modeling

The compound's computed properties, including an XLogP3-AA of 2.4 and TPSA of 26.3 Ų [1], make it a suitable candidate for inclusion in compound libraries used for studying the relationship between conjugated diene systems and membrane permeability. Its distinct lipophilicity profile, compared to saturated analogs , provides a valuable data point for computational models aimed at predicting the absorption and distribution of novel drug candidates containing similar ester functionalities.

Analytical Method Development and Reference Standard Preparation

Given the availability of a validated 1H NMR spectrum [1], this compound can serve as a reference standard for developing and validating analytical methods (e.g., GC-MS, HPLC, NMR) for the detection and quantification of similar diene esters in complex mixtures. This is particularly relevant for laboratories engaged in natural product chemistry or metabolomics, where accurate identification of unsaturated esters is required .

Investigating Structure-Activity Relationships (SAR) of Diene Esters

The compound's well-defined structure and the existence of closely related analogs, such as the 6-methyl derivative [1] and the (2E,4Z) isomer , make it a valuable tool for SAR studies. Researchers can systematically vary the chain length, methylation, or stereochemistry and compare the resulting biological or physicochemical properties. For example, the odor profiles of related aldehydes like (E,E)-2,4-heptadienal [2] suggest that small structural changes in the diene system can lead to significant differences in sensory perception or biological activity.

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